molecular formula C6H13NaO2 B8732591 Sodium 2-butoxyethanolate CAS No. 52663-57-7

Sodium 2-butoxyethanolate

Cat. No.: B8732591
CAS No.: 52663-57-7
M. Wt: 140.16 g/mol
InChI Key: GROHDZZDCRILLL-UHFFFAOYSA-N
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Description

Sodium 2-butoxyethanolate (CAS No. 52663-57-7) is an organosodium compound derived from the deprotonation of 2-butoxyethanol. Its molecular formula is C₆H₁₃O₃Na, featuring a sodium-bound ethanolate group (-O⁻Na⁺) attached to a butoxy chain (-O-(CH₂)₃CH₃).

Properties

CAS No.

52663-57-7

Molecular Formula

C6H13NaO2

Molecular Weight

140.16 g/mol

IUPAC Name

sodium;2-butoxyethanolate

InChI

InChI=1S/C6H13O2.Na/c1-2-3-5-8-6-4-7;/h2-6H2,1H3;/q-1;+1

InChI Key

GROHDZZDCRILLL-UHFFFAOYSA-N

Canonical SMILES

CCCCOCC[O-].[Na+]

Related CAS

111-76-2 (Parent)

Origin of Product

United States

Chemical Reactions Analysis

Environmental Reaction Pathways

2.1 Atmospheric Degradation
The parent compound, 2-butoxyethanol, reacts with hydroxyl radicals in the atmosphere, with a half-life ranging from 3.28 to 32.8 hours . While the sodium salt’s reactivity is not directly studied, its deprotonated form may influence reaction kinetics. For example, hydroxyl radical reactions typically involve abstraction of hydrogen atoms, potentially leading to chain-breaking products like aldehydes or carboxylic acids .

2.2 Hydrolysis and Biodegradation
2-Butoxyethanol acetate (a related ester) hydrolyzes to 2-butoxyethanol and acetic acid under enzymatic conditions . Sodium 2-butoxyethanolate, being a deprotonated alcohol, may not undergo hydrolysis but could participate in base-catalyzed reactions. Aerobic biodegradation in water is significant, with a half-life of 7–28 days for 2-butoxyethanol, ultimately yielding CO₂ and water via 2-butoxyacetic acid .

Comparison of Reaction Pathways

Reaction Type Compound Products Conditions Half-Life
Hydroxyl radical reaction2-ButoxyethanolUnidentified breakdown productsAtmospheric (hydroxyl radicals)3.28–32.8 hours
Aerobic biodegradation2-ButoxyethanolCO₂, H₂O via 2-butoxyacetic acidSurface water (natural systems)7–28 days
Hydrolysis2-Butoxyethanol acetate2-Butoxyethanol + acetic acidEnzymatic conditionsNot specified
Metabolic conversion2-Butoxyethanol2-Butoxyacetic acidLiver (alcohol/aldehyde dehydrogenases)Not specified

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name CAS Number Molecular Formula Key Functional Groups Applications/Reactivity Notes
Sodium 2-butoxyethanolate 52663-57-7 C₆H₁₃O₃Na Ethanolate, butoxy chain Likely surfactant/catalyst; alkaline reactivity
Sodium 2-butoxyethyl sulphate 67656-24-0 C₆H₁₃O₅SNa Sulphate ester, butoxy Detergent applications; hydrolytically stable
Sodium 2-biphenylate 132-27-4 C₁₂H₉ONa Phenolate, biphenyl group Aromatic coupling reactions; low solubility in water
Sodium 2-bromoethanesulphonate 4263-52-9 C₂H₄BrO₃SNa Bromoalkyl, sulphonate Alkylating agent; high electrophilicity

Key Observations :

  • Ethanolate vs. Sulphate/Sulphonate: this compound’s ethanolate group (-O⁻Na⁺) is more basic and nucleophilic compared to the sulphate or sulphonate groups in analogues, favoring reactions requiring strong bases (e.g., deprotonation or elimination) .
  • Butoxy Chain Influence: The butoxy chain enhances solubility in nonpolar solvents compared to sodium 2-biphenylate, which is more aromatic and hydrophobic .
  • Reactivity with Halogens: Sodium 2-bromoethanesulphonate’s bromine atom enables substitution reactions, a feature absent in this compound .

Comparative Physicochemical Properties

While direct experimental data (e.g., melting points, solubility) are scarce, inferences can be drawn from structural analogs:

  • Solubility: this compound is likely water-soluble due to its ionic ethanolate group, but the butoxy chain may reduce solubility compared to smaller sodium salts like sodium hydroxide (NaOH) .
  • Thermal Stability : The absence of hydrolytically labile groups (e.g., esters in sodium 2-butoxyethyl sulphate) suggests greater stability under alkaline conditions .
  • Basicity : Expected to be less basic than NaOH (a strong base) but more reactive than sodium silicates, which are weaker bases .

Functional Analogues from Pharmaceutical Contexts

lists compounds like Sodium 2-((2-amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethanolate dihydrate (CAS 194154-40-0), which incorporates a purine moiety. Unlike this compound, this derivative may interact with biological systems (e.g., nucleotide analogs), highlighting the role of functional group modifications in diversifying applications .

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